

# Technical Guide: Structural Elucidation of 3'-Hydroxy-Volkensiflavone

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## Compound of Interest

Compound Name: 3'-Hydroxy-Volkensiflavon

Cat. No.: B14076058

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## Executive Summary

**3'-Hydroxy-Volkensiflavone** is a biflavonoid consisting of a flavanone unit linked to a flavone unit, featuring a specific hydroxylation pattern at the C-3' position of the B-ring. Structurally, it is closely related to (and often synonymous with) Morelloflavone (a naringenin-luteolin dimer).

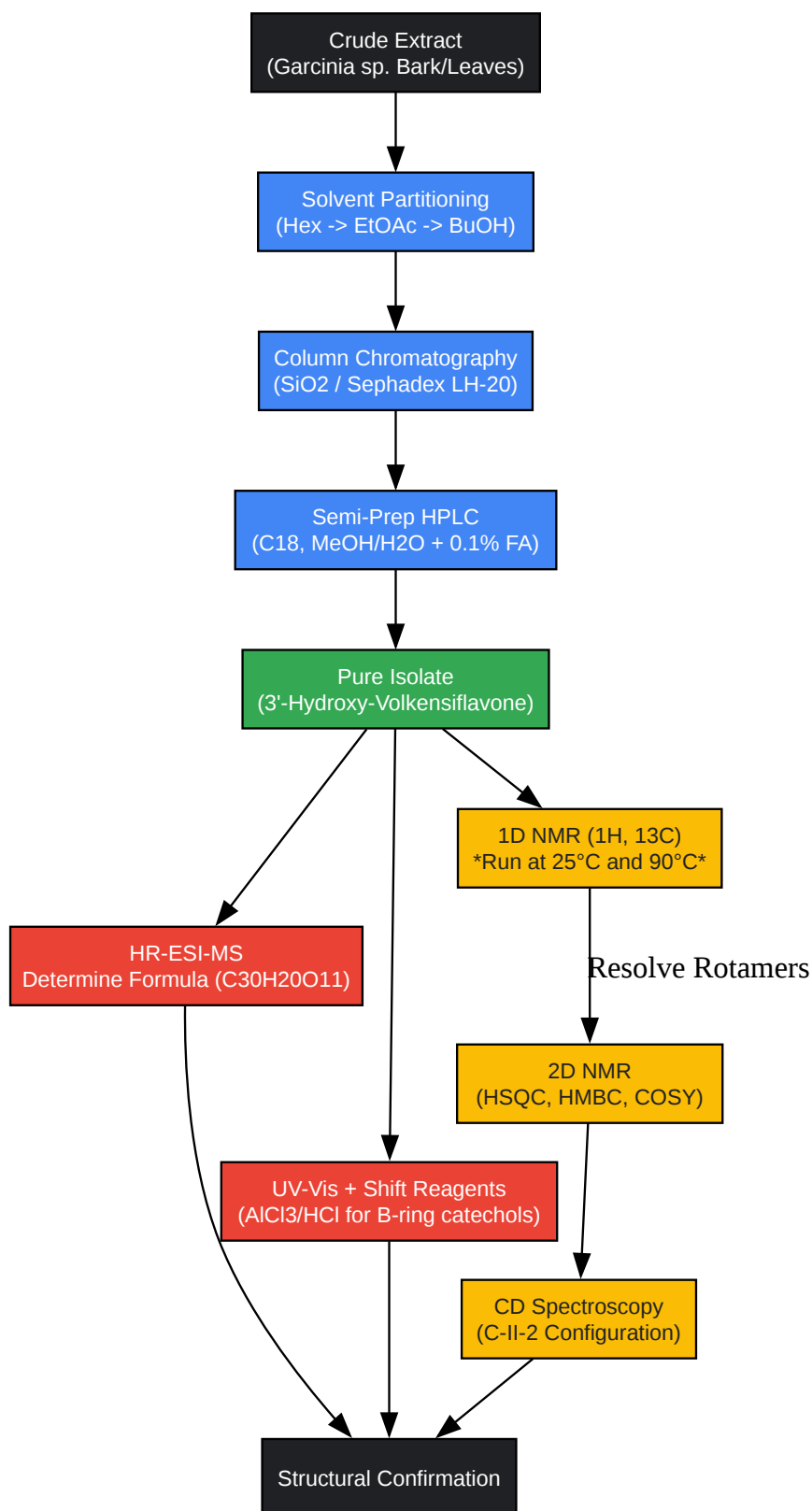
The elucidation of this compound presents unique challenges:

- **Rotamerism:** Restricted rotation around the C–C interflavonoid bond causes signal doubling in NMR at ambient temperature.
- **Regiochemistry:** Distinguishing whether the 3'-hydroxyl resides on the flavanone (Ring II) or flavone (Ring I) moiety.
- **Linkage:** Confirming the I-3  
II-8 interflavonoid connectivity.

This guide provides a self-validating protocol for isolating and resolving this structure.

## Experimental Workflow: Isolation to Elucidation

The following workflow integrates mass spectrometry and advanced NMR techniques to ensure structural certainty.



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Figure 1: Integrated workflow for the isolation and structural elucidation of biflavonoids.

## Mass Spectrometry & Molecular Formula

The first validation step is establishing the elemental composition.

- Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

- Target Data:

- Ion Mode: Negative mode

is typically more sensitive for flavonoids.

- Observed Mass:

555.0933 (Calculated for C

H

O

).

- Interpretation: The mass difference between Volkensiflavone (

539, C

H

O

) and the target is +16 Da, confirming the presence of one additional oxygen atom (hydroxyl group).

Fragmentation Analysis (MS/MS): Retro-Diels-Alder (RDA) fragmentation is critical for locating the hydroxyl group.

- RDA Fragment A:

~285 (Luteolin moiety)

Indicates the flavone unit carries the extra OH (3',4'-dihydroxy).

- RDA Fragment B:

~151 (Naringenin A-ring fragment)

Standard flavanone core.

## NMR Spectroscopy: The Core Elucidation

Biflavonoids like **3'-hydroxy-volkensiflavone** exhibit atropisomerism at room temperature. The steric hindrance around the C(I)-3

C(II)-8 bond restricts rotation, leading to doubled signals (rotamers).

Critical Protocol:

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*Run NMR experiments at elevated temperature (e.g., DMSO-*

*at 90°C or 363 K). This induces rapid rotation, coalescing the rotameric signals into a simplified, interpretable spectrum.*

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## 1H NMR Analysis (Variable Temperature)

The proton spectrum distinguishes the two flavonoid units:

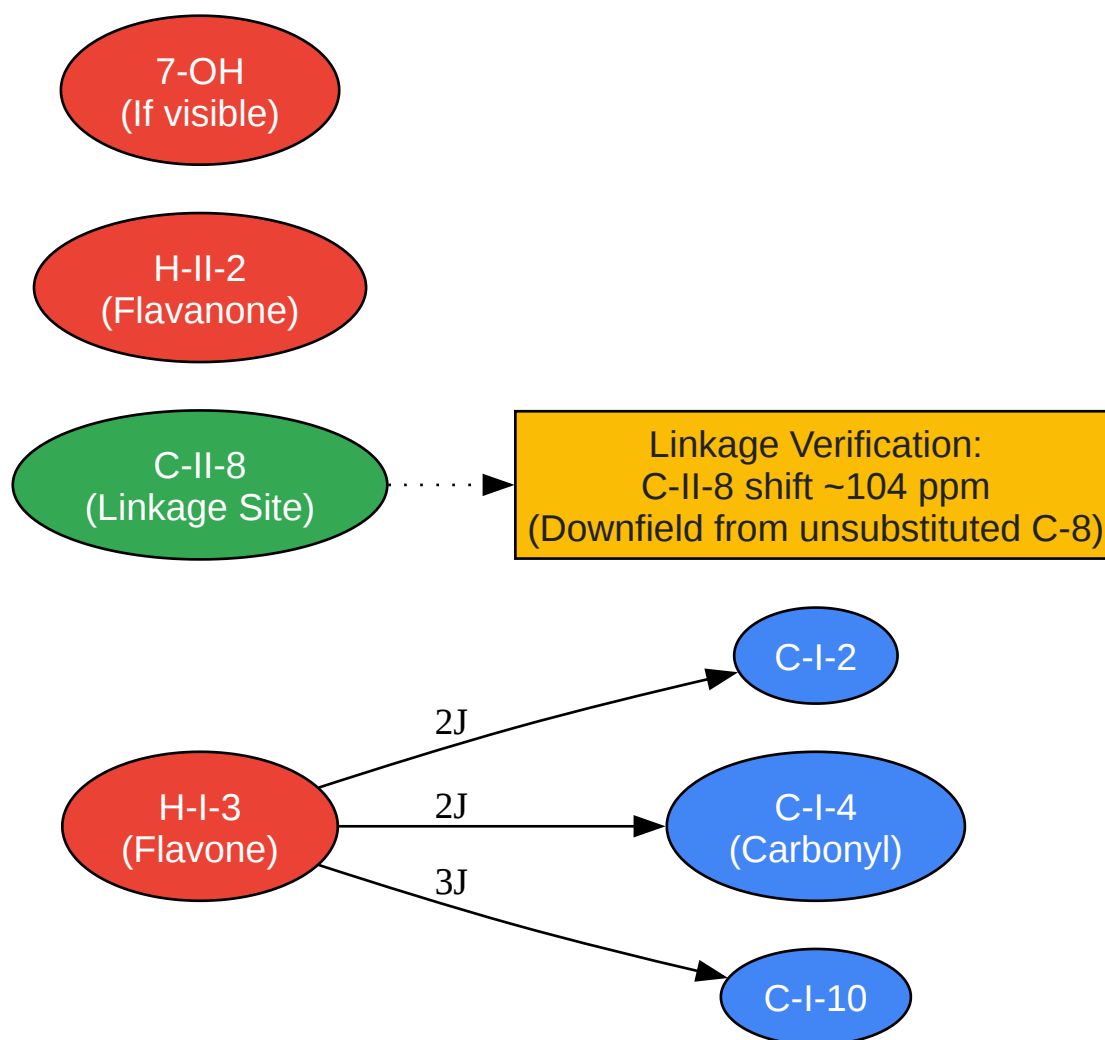
| Unit                | Feature      | Chemical Shift<br>( ) | Multiplicity      | Interpretation   |
|---------------------|--------------|-----------------------|-------------------|--|
| Flavone (Ring I)    | H-I-3        | ~6.70                 | Singlet           | Characteristic of flavone C-ring.                                |
| Flavanone (Ring II) | H-II-2       | ~5.40                 | Doublet ( Hz)     | trans-diaxial coupling with H-II-3ax.                            |
| H-II-3ax            | ~3.20        | DD ( Hz)              | Methylene proton. |  |
| H-II-3eq            | ~2.70        | DD ( Hz)              | Methylene proton. |  |
| B-Ring (Ring I)     | H-2', 5', 6' | 7.40 - 6.90           | ABX System        | Key Identifier: Indicates 3',4'-dihydroxylation (Luteolin-type). |
| B-Ring (Ring II)    | H-2''', 6''' | ~7.30                 | Doublet ( Hz)     | AA'BB' System: Indicates 4'-monohydroxylation (Naringenin-type). |

Diagnostic Logic: If the 3'-OH were on the flavanone unit, Ring II would show the ABX system. Since the ABX system is typically observed on the flavone (Ring I) in this derivative, the structure is confirmed as a Naringenin-(I-3

II-8)-Luteolin dimer.

## 2D NMR Connectivity (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) definitively proves the interflavonoid linkage.



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Figure 2: HMBC correlations are often intra-unit. The linkage is confirmed by the downfield shift of C-II-8 (~104 ppm) compared to C-II-6 (~96 ppm) and NOESY correlations between H-I-2' and H-II-2/H-II-6.

## Stereochemical Assignment

The absolute configuration at C-II-2 (the only chiral center in the scaffold) is determined via Circular Dichroism (CD).

- Protocol: Record CD spectrum in MeOH.
- Result Analysis:

- High Amplitude Positive Cotton Effect at 320–340 nm (n transition).
- Negative Cotton Effect at 280–300 nm ( transition).
- Conclusion: This pattern is diagnostic of the (2R) configuration for flavanones. If the spectrum is inverted, the configuration is (2S). Most natural Garcinia biflavonoids possess the (2R, 3S) or (2R) configuration.

## Summary of Key Spectral Data

For 3'-Hydroxy-Volkensiflavone (in DMSO-

at 300K+):

| Position | (ppm) | (ppm)      | Multiplicity | Notes                     |
|----------|-------|------------|--------------|---------------------------|
| I-3      | 103.5 | 6.72       | s            | Flavone C-ring            |
| I-3'     | 146.2 | -          | -            | Hydroxylated (Quaternary) |
| I-4'     | 150.1 | -          | -            | Hydroxylated (Quaternary) |
| I-5'     | 116.0 | 6.95       | d ( )        | B-ring ABX                |
| II-2     | 78.5  | 5.45       | d ( )        | Flavanone Chiral Center   |
| II-3     | 42.1  | 3.25, 2.75 | m            | Methylene                 |
| II-8     | 104.2 | -          | -            | Interflavonoid Linkage    |

## References

- Li, W., et al. (2014). "Complete NMR assignments of bioactive rotameric (3 → 8) biflavonoids from the bark of *Garcinia hombroniana*." *Molecules*.
- Stark, T. D., et al. (2012). "Isolation and structure elucidation of highly antioxidative 3,8"-linked biflavanones and flavanone-C-glycosides from *Garcinia buchananii* bark."<sup>[1]</sup><sup>[2]</sup> *Journal of Agricultural and Food Chemistry*.
- PubChem. "(+)-Volkensiflavone Compound Summary."<sup>[3]</sup> National Library of Medicine.
- Kunert, O., et al. (2026). "Structure Elucidation of Biflavones With Ether Bonds by NMR-Spectroscopy."<sup>[4]</sup> *Magnetic Resonance in Chemistry*.
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## Sources

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- [3. \(+\)-Volkensiflavone | C<sub>30</sub>H<sub>20</sub>O<sub>10</sub> | CID 23844069 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. Structure Elucidation of Biflavones With Ether Bonds by NMR-Spectroscopy—Structure Revisions of Loniflavone and Methylloniflavone - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: Structural Elucidation of 3'-Hydroxy-Volkensiflavone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14076058/docs#technical-guide-structural-elucidation-of-3-hydroxy-volkensiflavone\]](https://www.benchchem.com/product/b14076058/docs#technical-guide-structural-elucidation-of-3-hydroxy-volkensiflavone)

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